![molecular formula C14H19N3OS B295220 N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B295220.png)
N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine, also known as ETP-46464, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound is currently in the preclinical stage of development and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit PARP, the compound has been shown to induce cell cycle arrest, reduce the expression of anti-apoptotic proteins, and increase the expression of pro-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine is its specificity for PARP inhibition, which makes it a useful tool for studying the role of PARP in cancer cell growth and survival. However, one limitation of the compound is its relatively low potency compared to other PARP inhibitors.
Direcciones Futuras
There are several potential future directions for the development of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine. One possibility is the optimization of the compound's structure to improve its potency and selectivity for PARP inhibition. Another direction is the investigation of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, the use of this compound as a tool for studying the role of PARP in cancer biology and developing new cancer therapies is an area of active research.
Métodos De Síntesis
The synthesis of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine involves a multi-step process that includes the reaction of 2-methylthiophene-3-carboxaldehyde with ethyl acetoacetate to form 6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-ol. The resulting compound is then reacted with tetrahydro-2-furanylmethylamine to produce this compound.
Aplicaciones Científicas De Investigación
N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied in scientific research for its potential use as an anti-cancer agent. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C14H19N3OS |
|---|---|
Peso molecular |
277.39 g/mol |
Nombre IUPAC |
6-ethyl-2-methyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H19N3OS/c1-3-11-7-12-13(15-8-10-5-4-6-18-10)16-9(2)17-14(12)19-11/h7,10H,3-6,8H2,1-2H3,(H,15,16,17) |
Clave InChI |
KTCVCKLOAPVDJB-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NCC3CCCO3 |
SMILES canónico |
CCC1=CC2=C(N=C(N=C2S1)C)NCC3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate](/img/structure/B295137.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B295138.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate](/img/structure/B295139.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B295140.png)
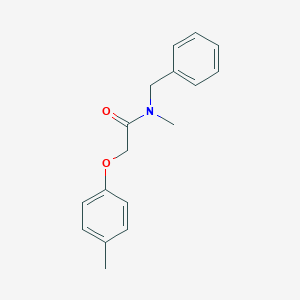
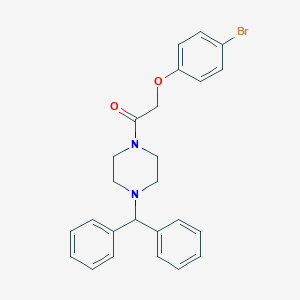
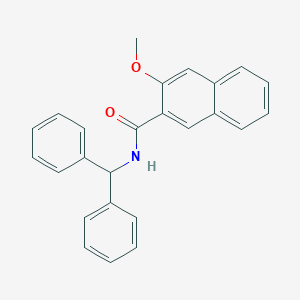
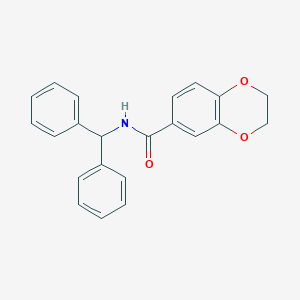

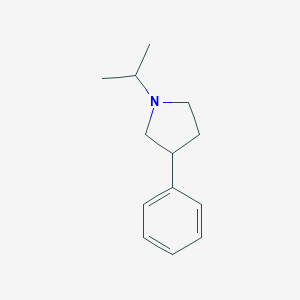
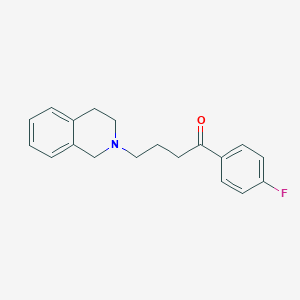
![10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B295161.png)
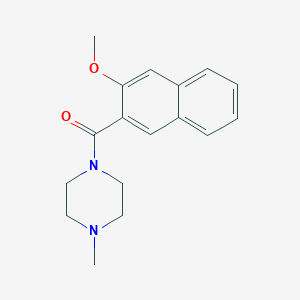
![2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295163.png)
